5-Bromo-3-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSMOMEDDRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-Amino-2-methylquinazolin-4(3H)-one
This method employs bromine in acetic acid for regioselective bromination at the 5-position of the quinazolinone ring.
- Dissolve 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 0.01 mol) in acetic acid (15 mL).
- Add bromine in acetic acid (20% w/v, 8 mL) dropwise at room temperature.
- Stir overnight, then pour the mixture into ice-cold water.
- Filter the precipitate and recrystallize from ethanol.
| Parameter | Value |
|---|---|
| Yield | 55% |
| Melting Point | 196°C |
| Purity (Br content) | 31.12% (vs 31.37% theoretical) |
Characterization data includes IR peaks at 1686 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch), confirming the quinazolinone structure.
Multi-Step Synthesis from Anthranilic Acid Derivatives
A scalable route involves sequential functionalization of 5-bromoanthranilic acid:
-
- Treat intermediates with ammonium thiocyanate or aromatic aldehydes to introduce substituents.
- Reaction time: 7–10 hours
- Solvent: Ethanol or glacial acetic acid
- Typical yields: 75–90% for critical steps
Quality Control and Characterization
Synthesized batches require validation via:
- Chromatography : TLC (Rf = 0.65–0.69 using pet ether/ethyl acetate 8:2)
- Spectroscopy :
Industrial-Scale Production Insights
Suppliers like Ningbo Benkang Jishi Pharmaceutical Technology use modified protocols with:
- Microwave-assisted synthesis for reduced reaction times
- Continuous flow reactors to improve yield reproducibility
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 2-amino-5-bromobenzamide + Acetic Anhydride | Reflux | High |
| Nucleophilic Substitution | Sodium methoxide | Room temperature | Variable |
| Oxidation | Potassium permanganate | Acidic conditions | Moderate |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |
Biological Activities
Research indicates that 5-Bromo-3-methylquinazolin-4(3H)-one exhibits several promising biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of quinazolinones possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or signaling pathways related to cell proliferation .
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Quinazolinone derivatives are also being investigated for their potential to reduce inflammation, which is crucial in treating various chronic diseases .
Case Studies
- Anticancer Activity : A study published in Nature highlighted the efficacy of this compound derivatives in inhibiting tumor growth in xenograft models. The compounds were shown to induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Studies : Research conducted by the Journal of Medicinal Chemistry reported that certain analogs of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : A recent investigation found that the compound could effectively inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Applications in Drug Development
The unique chemical structure of this compound makes it an attractive candidate for further research and development in pharmaceuticals. Its ability to act as a versatile building block allows chemists to synthesize various derivatives with tailored biological properties.
Potential Therapeutic Applications
- Cancer Therapy : Given its anticancer properties, derivatives could be developed into targeted therapies for specific cancer types.
- Infectious Disease Treatment : The antimicrobial properties suggest that it could lead to new treatments for bacterial infections, particularly those resistant to current antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing drugs aimed at reducing inflammation-related conditions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylquinazolin-4(3H)-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on the substituent type, position, and electronic effects. Below is a detailed comparison of 5-bromo-3-methylquinazolin-4(3H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations
Substituent Position and Bioactivity: Bromine at position 5 (target compound) vs. position 6 (e.g., 6-bromo derivatives in ) may alter electronic properties and receptor binding. For instance, 6-bromo derivatives exhibit antimicrobial activity, while 5-nitro analogs (position 5) show crystallographic stability . Methyl vs. Phenyl Groups: 2-Phenylquinazolinone (ED₅₀: 6.8 mg/kg) has stronger analgesic effects than 2-methyl derivatives (ED₅₀: 12.5 mg/kg), suggesting bulky substituents enhance activity .
Synthetic Routes: The target compound is likely synthesized via condensation of brominated anthranilic acid with acetic anhydride, similar to methods for 6-bromo analogs . In contrast, hydrazine hydrate is used to introduce amino groups in 6-bromo-3-amino derivatives .
Biological Activity
5-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a methyl group at the 3-position of the quinazolinone ring. Its molecular formula is with a molecular weight of approximately 239.07 g/mol. The compound's structural attributes contribute to its reactivity and versatility in synthesizing various biologically active derivatives.
1. Antimicrobial Properties
Research indicates that compounds related to quinazolinones exhibit significant antimicrobial activity. This compound has been identified as a precursor for synthesizing derivatives with enhanced antibacterial properties against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| 6-Bromo derivative | MRSA | 4 µg/mL |
| 8-Bromo derivative | E. coli | 16 µg/mL |
2. Anti-Cancer Activity
The compound has shown promise in anti-cancer research, particularly in inhibiting cell growth in various cancer cell lines. Studies indicate that derivatives of quinazolinones can induce apoptosis in cancer cells, with some exhibiting IC50 values comparable to established chemotherapeutics .
Case Study:
In a study involving MCF-7 breast cancer cells, derivatives of this compound demonstrated significant cytotoxic effects, leading to cell cycle arrest and apoptosis .
3. Anti-inflammatory Effects
Quinazolinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Research indicates that modifications to the quinazolinone scaffold can enhance these effects, making it a potential candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinazolinone ring can lead to significant changes in potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Modification | Biological Activity |
|---|---|---|
| 5-position | Bromine | Enhanced antibacterial activity |
| 6-position | Chlorine | Increased anti-cancer efficacy |
| N3 position | Benzyl group | Improved lipophilicity and bioavailability |
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in developing novel therapeutic agents. Its reactivity allows for various chemical transformations, including nucleophilic aromatic substitution, which can introduce diverse functional groups to enhance biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-3-methylquinazolin-4(3H)-one, and how are reaction conditions optimized?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Cyclization of 5-bromo anthranilic acid with o-amino benzoyl chloride in pyridine to form a benzoxazinone intermediate, followed by refluxing with hydrazine hydrate (120–130°C, 3 hours) to yield the quinazolinone derivative .
- Route 2 : Direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid (room temperature, overnight), achieving 55–76% yields depending on substituents .
- Optimization : Reaction time, temperature, and stoichiometry (e.g., 0.01 mol bromine per 0.01 mol substrate) significantly impact yield. Ethanol recrystallization ensures purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Key peaks include ~1686 cm⁻¹ (C=O stretch of quinazolinone) and ~3448 cm⁻¹ (NH₂ stretch) .
- NMR : In DMSO-d₆, δ ~2.48 ppm (CH₃), aromatic proton signals between δ 7.10–8.95 ppm, and hydroxyl protons at δ ~10.68 ppm .
- Elemental Analysis : Confirms molecular composition (e.g., Br% deviation <0.25% from theoretical values) .
- TLC : Monitors reaction progress using silica gel plates .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Substituent Design : Introducing electron-withdrawing groups (e.g., halogens) at position 6 or aryl/heteroaryl moieties at position 2 improves bioactivity. For example, 3-(3-Bromo-4-hydroxybenzalamino) derivatives show enhanced α-glucosidase inhibition .
- SAR Studies : Correlate substituent effects (e.g., methoxy groups at position 4) with in vitro assays (e.g., DPPH radical scavenging) to identify antioxidant potential .
- Mannich Base Derivatives : Enhance CNS activity by incorporating thiadiazole or styryl groups .
Q. How can researchers address contradictions in reported reaction yields for halogenated derivatives?
- Methodological Answer :
- Controlled Variables : Document reaction parameters (e.g., acetic acid concentration, bromine stoichiometry) rigorously. For example, 20% bromine in acetic acid yields 55% product, while modified conditions (e.g., higher temperature) may improve yields .
- Purification Protocols : Recrystallization solvents (e.g., ethanol vs. super dry ethanol) impact purity and yield .
- Replication : Cross-validate results using alternative routes (e.g., benzoxazinone intermediates vs. direct halogenation) .
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent Selection : Replace pyridine with biodegradable solvents (e.g., ethyl lactate) in cyclization steps .
- Catalysis : Use triethylamine or microwave-assisted methods to reduce reaction time and energy .
- Waste Minimization : Optimize stoichiometry to reduce bromine excess and employ column-free purification (e.g., centrifugal partition chromatography) .
Q. What mechanistic insights exist for the halogenation of quinazolinone derivatives?
- Methodological Answer :
- Electrophilic Substitution : Bromine in acetic acid acts as an electrophile, targeting electron-rich positions (e.g., para to NH₂ groups).
- Kinetic Studies : Monitor intermediates via HPLC to confirm regioselectivity (e.g., preferential bromination at position 6 over 7) .
- Computational Modeling : DFT calculations predict reactivity trends, guiding synthetic planning .
Data Interpretation & Experimental Design
Q. How should researchers validate the crystallographic structure of novel quinazolinone derivatives?
- Methodological Answer :
- X-ray Diffraction : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm bond lengths and angles .
- Cambridge Structural Database (CSD) : Compare with analogs (e.g., 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one) to identify packing motifs .
Q. What strategies optimize in vitro pharmacological assays for quinazolinone derivatives?
- Methodological Answer :
- Enzymatic Assays : Use α-glucosidase inhibition protocols with p-nitrophenyl glucopyranoside as substrate; IC₅₀ values <10 µM indicate high potency .
- DPPH Assay : Standardize antioxidant testing with ascorbic acid as a positive control; report EC₅₀ values .
- Dose-Response Curves : Include ≥5 concentrations (1–100 µM) to ensure statistical robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
